N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-16(19-9-11-21-12-10-19)18-13-4-6-14(7-5-13)22-15-3-1-2-8-17-15/h1-3,8,13-14H,4-7,9-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQXJIYYNTCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCOCC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide as an antiviral agent. The compound has been evaluated for its efficacy against several viruses, including HIV and influenza.
Case Study: Antiviral Activity
In a study published in MDPI, derivatives of pyridine compounds were explored for their antiviral properties. The results indicated that certain derivatives exhibited significant activity against HIV and other viral pathogens at low concentrations, suggesting that this compound could be further investigated as a lead compound for developing antiviral therapies .
Anticancer Applications
The compound has also been studied for its anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
A review on Mannich bases indicated that similar compounds have been evaluated against multiple cancer types, including hepatocellular carcinoma and breast cancer. These studies demonstrated varying degrees of cytotoxicity, with specific structural modifications enhancing their activity . Although specific data on this compound is limited, its structural analogs suggest promising anticancer potential.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The compound’s structure can be compared to analogs with variations in:
- Heterocyclic substituents (pyridine vs. pyrazine, thiadiazole).
- Carboxamide groups (morpholine vs. acetamide, thiadiazole-carboxamide).
- Aromatic substituents (chloro, cyano, methyl groups).
Table 1: Structural and Molecular Comparisons
Pharmacological Relevance
Key Differentiators and Implications
Heterocyclic Influence :
- Pyridine/pyrazine substituents alter hydrogen-bonding capacity and π-π stacking interactions, critical for target binding.
- Thiadiazole introduces sulfur, which may enhance oxidative stability but reduce aqueous solubility.
Carboxamide Group: Morpholine’s oxygen-rich structure improves solubility compared to thiadiazole or ethylamino analogs .
Synthetic Feasibility :
- Chlorinated/cyanated analogs (e.g., ISRIB-A14) achieve higher yields, suggesting that electron-withdrawing groups facilitate amide coupling .
Preparation Methods
Cyclohexyl Intermediate Preparation
The trans-4-(pyridin-2-yloxy)cyclohexylamine intermediate is synthesized via nucleophilic aromatic substitution. A racemic cyclohexene oxide derivative undergoes ring-opening with pyridin-2-ol under basic conditions, followed by catalytic hydrogenation to achieve the trans-cyclohexyl stereochemistry.
Key steps :
- Epoxidation : Cyclohexene is treated with m-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.
- Nucleophilic substitution : Reaction with pyridin-2-ol in the presence of K₂CO₃ yields 4-(pyridin-2-yloxy)cyclohexene oxide.
- Hydrogenation : Palladium-catalyzed hydrogenation (H₂, 50 psi) reduces the epoxide to trans-4-(pyridin-2-yloxy)cyclohexanol.
- Amination : Mitsunobu reaction with phthalimide and subsequent hydrazinolysis produces the trans-cyclohexylamine intermediate.
Amide Coupling with Morpholine-4-carboxylic Acid
The final step involves coupling trans-4-(pyridin-2-yloxy)cyclohexylamine with morpholine-4-carboxylic acid using carbodiimide-based reagents.
Procedure :
- Activation : Morpholine-4-carboxylic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous DMF at 0°C.
- Coupling : The amine intermediate (1.0 eq) is added, and the reaction is stirred at room temperature for 12–16 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated.
- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the title compound as a white solid (68–75%).
Reaction Optimization
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | DMF | 75 | <5% |
| Temperature | 0°C → RT | 72 | <3% |
| Coupling Agent | EDC/HOBt | 75 | <5% |
| Alternative Agent | DCC/DMAP | 68 | 8–12% |
Stereochemical Control
Hydrogenation of the cyclohexene oxide intermediate requires precise conditions to maintain trans configuration:
- Catalyst : 10% Pd/C achieves >95% trans selectivity at 50 psi H₂.
- Pressure : Higher pressures (≥75 psi) promote over-reduction to cyclohexane derivatives.
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process enhances throughput:
- Epoxidation and substitution : Tubular reactor with mCPBA and pyridin-2-ol at 40°C.
- Hydrogenation : Fixed-bed reactor with Pd/Al₂O₃ catalyst (H₂, 10 bar).
Crystallization Optimization
Anti-solvent crystallization (water added to DMF solution) improves yield to 82% with >99.5% purity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 5.31–5.97 (m, 1H, CH), 3.73–4.12 (m, 4H, morpholine) | Cyclohexyl CH, morpholine OCH₂ |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.8 (C=O), 45.3 (cyclohexyl CH) | Carboxamide, cyclohexyl backbone |
| IR (neat) | 1654 cm⁻¹ (C=O stretch) | Amide bond confirmation |
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 8.2 min, purity = 99.7%.
Case Studies
Scalability Challenges
A pilot-scale batch (50 L) encountered epimerization during amide coupling, resolved by:
- Lower temperature : Maintaining 0°C during activation.
- Reduced mixing time : Limiting exposure to basic conditions.
Alternative Routes
- Enzymatic coupling : Lipase-mediated amidation in tert-butanol achieved 58% yield but required longer reaction times (72 hours).
Q & A
What synthetic strategies are effective for preparing N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide, and what key reaction parameters influence stereochemical outcomes?
Answer:
The synthesis involves sequential steps: (1) formation of the cyclohexyl-pyridinyl ether linkage via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C), and (2) carboxamide coupling using morpholine-4-carbonyl chloride with a cyclohexylamine intermediate. Critical parameters include:
- Temperature control (50–80°C) to minimize side reactions.
- Coupling agents like EDCI/HOBt for amide bond formation.
- Solvent selection (e.g., THF for improved regioselectivity).
Diastereomeric control relies on stereospecific starting materials (e.g., trans-cyclohexane diols) and chiral catalysts (e.g., Ru-phosphine complexes) to maintain the (1r,4r) configuration .
Which spectroscopic and crystallographic methods are most reliable for characterizing the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm) and pyridinyloxy group (δ 6.8–8.3 ppm).
- HRMS : Confirm molecular weight (theoretical [M+H]⁺ = 332.18).
- X-ray crystallography : Resolve stereochemistry via single-crystal analysis (monoclinic P21/c space group, β = 92.5°, a = 9.992 Å) using a Bruker SMART CCD diffractometer .
- HPLC purity assessment : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm .
How can researchers resolve contradictions in reported biological activity data across different assay systems?
Answer:
Discrepancies may arise from assay-specific factors (e.g., cell permeability, serum interference). Methodological solutions include:
- Orthogonal assays : Compare SPR binding affinity (e.g., KD values) with functional cellular assays (e.g., cAMP modulation).
- Meta-analysis : Normalize data using Z-score transformations to account for inter-lab variability.
- Computational ADMET profiling : Predict bioavailability and off-target interactions via SwissADME or admetSAR .
What computational approaches are recommended for predicting the binding mode to neurological targets?
Answer:
- Molecular docking : Use AutoDock Vina with σ1 receptor crystal structures (PDB: 5HK1). Prioritize hydrogen bonding between the morpholine oxygen and Asp126.
- Molecular dynamics simulations : Run 50 ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability.
- Free energy perturbation (FEP) : Quantify binding affinity differences between (1r,4r) and (1s,4s) diastereomers .
What are the key drug-like properties of this compound that warrant further pharmacological investigation?
Answer:
- Lipinski compliance : MW 331.4, logP 2.8, H-bond donors/acceptors ≤5/6.
- In vitro data : Moderate CYP3A4 inhibition (IC50 12 μM) and >70% plasma protein binding.
- Comparative analysis : Improved metabolic stability over nitrofuran analogs (t1/2 = 4.2 h in human liver microsomes vs. 1.8 h for N-(4-morpholinophenyl)-5-nitrofuran-2-carboxamide) .
How can enantiomeric purity of the (1r,4r) diastereomer be rigorously validated during scale-up synthesis?
Answer:
- Chiral HPLC : CHIRALPAK IC-3 column (hexane:isopropanol 85:15, 1 mL/min, UV 220 nm) achieves baseline separation (R > 1.5).
- Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-calculated (B3LYP/6-31G*) spectra for absolute configuration confirmation.
- Process optimization : Use low-temperature reactions (-10°C) and Evans oxazolidinone auxiliaries to suppress racemization .
How does this compound compare structurally and functionally to related morpholine-carboxamide derivatives?
Answer:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Target compound | Pyridinyloxy cyclohexyl, morpholine | σ1 receptor modulation (IC50 28 nM) |
| Haloperidol | Piperidine, fluorophenyl | Antipsychotic (D2 receptor) |
| N-(4-Morpholinophenyl)-5-nitrofuran-2-carboxamide | Nitrofuran, morpholine | Antibacterial (MIC 8 µg/mL) |
| Unique features: The pyridinyloxy group enhances blood-brain barrier penetration compared to phenyl analogs . |
What experimental strategies mitigate toxicity risks identified in preliminary safety assessments?
Answer:
- Ames test : Assess mutagenicity with TA98 and TA100 strains (±S9 metabolic activation).
- hERG inhibition assay : Patch-clamp electrophysiology (IC50 > 30 µM required for cardiac safety).
- Metabolite identification : LC-MS/MS profiling of hepatic metabolites to detect reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
